3-tert-Butyladipic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-tert-Butyladipic acid and its derivatives involves multiple steps, including the preparation of tert-butanesulfinyl imines as versatile intermediates for the asymmetric synthesis of amines. The tert-butanesulfinyl group plays a critical role in activating imines for the addition of different classes of nucleophiles and is readily cleaved by acid treatment after nucleophilic addition, leading to a wide range of highly enantioenriched amines (Ellman, Owens, & Tang, 2002).
Molecular Structure Analysis
The molecular structure of 3-tert-Butyladipic acid derivatives has been characterized using various techniques such as X-ray crystallography and DFT analyses. These studies reveal detailed insights into the crystal and molecular structure, including the presence of intramolecular hydrogen bonding which stabilizes the molecular and crystal structure of these compounds (Çolak et al., 2021).
Chemical Reactions and Properties
3-tert-Butyladipic acid undergoes several chemical reactions, including tert-butoxycarbonylation of trifluoroacetimidoyl iodides, which is a key step in synthesizing fluorinated alpha-amino acids. This reaction is significantly enhanced by using DMF or DMI as additives, achieving selective formation of tert-butyl iminoesters (Amii, Kishikawa, Kageyama, & Uneyama, 2000).
Physical Properties Analysis
The physical properties of 3-tert-Butyladipic acid derivatives, including their spectroscopic characteristics and conformations, have been thoroughly investigated. Studies discuss the influence of substituents on these properties, supported by data from IR-LD, UV-spectroscopy, and 1H-NMR, along with theoretical quantum chemical calculations to support experimental findings (Tasheva & Zareva, 2011).
Chemical Properties Analysis
Analysis of the chemical properties of 3-tert-Butyladipic acid reveals its reactivity and potential for various applications in synthetic chemistry. For instance, the highly enantioselective reactions involving tert-butyl diazoacetate with arylamines and imines produce α,β-bis(arylamino) acid derivatives, showcasing the compound's versatility in synthesis (Jiang, Zhang, Wang, & Hu, 2013).
Scientific Research Applications
One potential application of 3-tert-Butyladipic acid is in the field of organic electronics . It can be used as a reactant for the synthesis of hexamethylenetetrathiafulvalene derivatives with substituted bulky alkyl groups . These derivatives are studied for their transistor properties .
- Scientific Field : Organic Electronics
- Summary of the Application : 3-tert-Butyladipic acid is used as a reactant to synthesize hexamethylenetetrathiafulvalene derivatives with substituted bulky alkyl groups . These derivatives are then studied for their potential use in transistors .
- Methods of Application or Experimental Procedures : While the specific experimental procedures are not detailed in the available resources, the general process would involve using 3-tert-Butyladipic acid in a chemical reaction to synthesize the desired derivatives .
Safety And Hazards
3-tert-Butyladipic acid is harmful if swallowed and causes serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
properties
IUPAC Name |
3-tert-butylhexanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-10(2,3)7(6-9(13)14)4-5-8(11)12/h7H,4-6H2,1-3H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSCNQRBIIDZCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701020317 | |
Record name | 3-tert-Butyladipic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701020317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-Butyladipic acid | |
CAS RN |
10347-88-3 | |
Record name | 3-(1,1-Dimethylethyl)hexanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10347-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-tert-Butyladipic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010347883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10347-88-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158330 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-tert-Butyladipic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701020317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-tert-butyladipic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.678 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-tert-Butyladipic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX4G9MGU67 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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